

# EVT801: A Technical Guide to its Chemical Structure, Properties, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025



## An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **EVT801**, a novel and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the compound's chemical characteristics, mechanism of action, and the experimental methodologies used in its preclinical assessment.

### **Chemical Structure and Physicochemical Properties**

**EVT801** is a small molecule inhibitor designed for oral bioavailability. Its chemical structure is depicted below:

Figure 1: Chemical Structure of **EVT801** 



Source: Adapted from Cancer Research Communications, 2022.



The key physicochemical properties of **EVT801** are summarized in the table below for easy reference and comparison.

| Property          | Value           | Reference |
|-------------------|-----------------|-----------|
| Molecular Formula | C19H21N5O3      |           |
| Molecular Weight  | 367.40 g/mol    | -         |
| CAS Number        | 1412453-70-3    | -         |
| Appearance        | Solid           | -         |
| Solubility        | Soluble in DMSO | -         |

## **Mechanism of Action and Signaling Pathway**

**EVT801** is a potent and selective inhibitor of VEGFR-3, a receptor tyrosine kinase that plays a critical role in lymphangiogenesis (the formation of lymphatic vessels) and, in some contexts, angiogenesis (the formation of new blood vessels). The primary ligands for VEGFR-3 are VEGF-C and VEGF-D. Upon ligand binding, VEGFR-3 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

**EVT801** exerts its therapeutic effect by binding to the ATP-binding pocket of the VEGFR-3 kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling pathways. This leads to a reduction in tumor-associated lymphangiogenesis and angiogenesis, effectively cutting off the nutrient and oxygen supply to the tumor and inhibiting its growth and metastasis. Furthermore, **EVT801** has been shown to modulate the tumor microenvironment by reducing immunosuppressive cells and cytokines, suggesting a potential synergistic effect with immunotherapy.

The signaling pathway inhibited by **EVT801** is illustrated in the following diagram:







#### Click to download full resolution via product page

 To cite this document: BenchChem. [EVT801: A Technical Guide to its Chemical Structure, Properties, and Preclinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13904842#the-chemical-structure-and-properties-of-evt801]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com